1-Bromo-2-(2-methoxyethoxy)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(2-methoxyethoxy)cyclohexane is an organic compound with the molecular formula C9H17BrO2 It is a brominated ether derivative of cyclohexane, characterized by the presence of a bromine atom and a methoxyethoxy group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(2-methoxyethoxy)cyclohexane can be synthesized through a multi-step process involving the bromination of cyclohexane followed by the introduction of the methoxyethoxy group. The general synthetic route involves:
Bromination: Cyclohexane is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form bromocyclohexane.
Etherification: The bromocyclohexane is then reacted with 2-methoxyethanol in the presence of a base such as sodium hydride (NaH) to introduce the methoxyethoxy group, forming this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and etherification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(2-methoxyethoxy)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of cyclohexanol, cyclohexyl cyanide, or cyclohexylamine.
Elimination: Formation of cyclohexene.
Oxidation: Formation of cyclohexanone or cyclohexanoic acid.
Scientific Research Applications
1-Bromo-2-(2-methoxyethoxy)cyclohexane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-methoxyethoxy)cyclohexane involves its interaction with molecular targets through its bromine and ether functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the methoxyethoxy group can undergo oxidation or reduction. These interactions can modulate biological pathways and molecular targets, leading to various effects such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar structure but with an ethane backbone instead of cyclohexane.
1-Bromo-2-methoxyethane: Lacks the additional ethoxy group.
2-Bromoethyl methyl ether: Contains a methyl ether group instead of methoxyethoxy.
Uniqueness
1-Bromo-2-(2-methoxyethoxy)cyclohexane is unique due to its cyclohexane backbone, which imparts different steric and electronic properties compared to its linear or branched counterparts
Biological Activity
1-Bromo-2-(2-methoxyethoxy)cyclohexane is a halogenated organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is characterized by a cyclohexane ring substituted with a bromine atom and an ether functional group, specifically a methoxyethoxy moiety.
Chemical Structure
The molecular formula for this compound is C9H17BrO2. Its structure can be represented as follows:
This structural configuration influences its reactivity and biological interactions.
This compound exhibits various biological activities, primarily through its interactions with cellular components. Key mechanisms include:
- Nucleophilic Substitution Reactions : The bromine atom can participate in nucleophilic substitution reactions, which may lead to the formation of new compounds with distinct biological properties.
- Elimination Reactions : Under specific conditions, this compound can undergo elimination reactions, producing alkenes that may have different biological activities compared to the parent compound.
Toxicological Profile
Research indicates that compounds similar to this compound can exhibit toxicity under certain conditions. Potential toxicological effects include:
- Skin and Respiratory Irritation : Exposure to halogenated compounds can lead to irritation of the skin and respiratory tract.
- Carcinogenic Potential : Some studies suggest that brominated compounds may possess carcinogenic properties, necessitating further investigation into their safety profiles.
Data Summary
Property | Details |
---|---|
Molecular Formula | C9H17BrO2 |
Synonyms | This compound |
Main Reactions | Nucleophilic substitution, elimination |
Toxicity | Skin irritant; potential carcinogen |
Applications | Intermediate in drug synthesis |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
- Solvent Effects on Reactivity : A study demonstrated that the reactivity of this compound varies significantly with solvent polarity, affecting its behavior in biological systems. Higher polarity solvents increased the rate of nucleophilic substitution reactions, potentially enhancing its biological activity .
- Mechanistic Insights : Understanding the mechanisms behind its reactions has been crucial for predicting its behavior in biological environments. Research indicates that the conformational flexibility of the cyclohexane ring influences its reactivity and interaction with nucleophiles .
- Toxicological Assessments : A comprehensive review highlighted the toxicological implications of halogenated compounds, including potential neurotoxic effects observed in animal models. The findings suggest a need for careful evaluation of safety when considering this compound for therapeutic applications .
Properties
Molecular Formula |
C9H17BrO2 |
---|---|
Molecular Weight |
237.13 g/mol |
IUPAC Name |
1-bromo-2-(2-methoxyethoxy)cyclohexane |
InChI |
InChI=1S/C9H17BrO2/c1-11-6-7-12-9-5-3-2-4-8(9)10/h8-9H,2-7H2,1H3 |
InChI Key |
YPROUSCVIHOSSP-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1CCCCC1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.